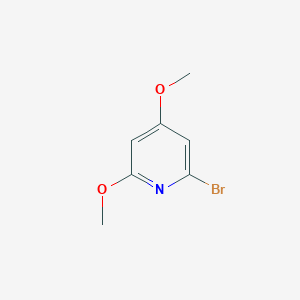

2-Bromo-4,6-dimethoxypyridine

Description

Properties

IUPAC Name |

2-bromo-4,6-dimethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLBSQOJFFKGBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Substituted Pyridines

An In-Depth Technical Guide to 2-Bromo-4,6-dimethoxypyridine: Synthesis, Characterization, and Application in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its electronic properties, ability to engage in hydrogen bonding, and metabolic stability. The strategic functionalization of this ring system is a cornerstone of modern molecular design. 2-Bromo-4,6-dimethoxypyridine emerges as a highly valuable, albeit specialized, building block in this context. Its utility is defined by the precise arrangement of its functional groups: a reactive bromine atom at the 2-position, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and two electron-donating methoxy groups at the 4- and 6-positions. These methoxy groups are not merely passive substituents; they modulate the electronic character of the pyridine ring, influencing the reactivity of the bromine and providing additional points for interaction or future modification.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 2-Bromo-4,6-dimethoxypyridine, from its fundamental properties and synthesis to its application in the construction of complex molecular architectures.

Section 1: Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 276251-83-3 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [1] |

| Appearance | Predicted: Off-white to pale yellow solid | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMSO) | - |

| Storage Conditions | Store in a cool, dry place, sealed in dry, under an inert atmosphere (Room Temperature) | [1] |

Section 2: Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 2-Bromo-4,6-dimethoxypyridine is not abundant, a plausible and efficient synthetic route can be designed based on established pyridine chemistry, likely starting from a commercially available precursor like 2-amino-4,6-dimethoxypyrimidine or by constructing the ring. A common strategy involves the functionalization of a pre-existing dimethoxypyridine core.

Proposed Synthetic Pathway: Sandmeyer Reaction

A reliable method to introduce a bromine atom at the 2-position of a pyridine ring, especially when a 2-amino precursor is available, is the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate.

Caption: Proposed synthetic route via the Sandmeyer reaction.

Causality and Experimental Rationale: The choice of the Sandmeyer reaction is deliberate. The 2-amino group is an excellent precursor for diazotization. The reaction is typically performed in a strong acidic medium (HBr) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. The subsequent introduction of a copper(I) bromide (CuBr) catalyst facilitates the displacement of the diazonium group with a bromide ion, yielding the target product with high regioselectivity. This method avoids the direct bromination of the 4,6-dimethoxypyridine ring, which could lead to a mixture of isomers due to the activating nature of the methoxy groups.

Detailed Experimental Protocol (Prophetic)

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4,6-dimethoxypyrimidine (1 equiv.) in an aqueous solution of hydrobromic acid (48%, ~3-4 equiv.). Cool the mixture to 0 °C in an ice-salt bath.

-

Diazonium Salt Formation: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. Stir the reaction mixture for 30-45 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 equiv.) in HBr. Add the freshly prepared diazonium salt solution slowly to the CuBr mixture.

-

Workup and Purification: Allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60 °C) until nitrogen evolution ceases. Cool the mixture, extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Section 3: Spectroscopic Characterization

| Technique | Predicted Data |

| ¹H NMR | (400 MHz, CDCl₃): The spectrum is expected to be simple due to the molecule's symmetry. Two singlets are predicted: one in the aromatic region (δ ~6.0-6.5 ppm) corresponding to the two equivalent protons at C3 and C5, and another singlet in the upfield region (δ ~3.8-4.0 ppm) corresponding to the six equivalent protons of the two methoxy groups. |

| ¹³C NMR | (100 MHz, CDCl₃): Four signals are predicted. The carbon attached to bromine (C2) would be significantly downfield. The methoxy-bearing carbons (C4 and C6) would be highly shielded and appear further upfield. The protonated carbons (C3 and C5) would appear in the aromatic region, and the methoxy carbons (-OCH₃) would be the most upfield signal (δ ~55-60 ppm). |

| Mass Spec. | (EI, 70 eV): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Key fragmentation would likely involve the loss of the bromine atom and/or methyl groups from the methoxy substituents. |

Protocol: Acquiring ¹H and ¹³C NMR Spectra[2][3]

-

Sample Preparation: Dissolve approximately 10-15 mg of 2-Bromo-4,6-dimethoxypyridine in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard 30-degree pulse angle with a relaxation delay of 1-2 seconds. Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: On the same instrument (operating at 100 MHz for ¹³C), acquire the spectrum with proton decoupling. Use a 45-degree pulse angle and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024-2048) will be necessary.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with a standard Fourier transformation. Reference the spectra to the TMS signal (¹H) or the residual solvent peak of CDCl₃ (77.16 ppm for ¹³C).

Section 4: Applications in Drug Discovery & Medicinal Chemistry

The true value of 2-Bromo-4,6-dimethoxypyridine lies in its application as a versatile intermediate in the synthesis of more complex molecules. The bromine atom at the 2-position is ideally situated for participation in palladium-catalyzed cross-coupling reactions, which are foundational technologies in modern drug discovery.[5][6]

Caption: General workflow for utilizing the building block in drug discovery.

Key Reactions and Mechanistic Insight

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester). This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, creating biaryl structures common in kinase inhibitors and other targeted therapies.[5]

-

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the bromopyridine with a primary or secondary amine. It is an indispensable tool for synthesizing 2-aminopyridine derivatives, which are key pharmacophores in numerous biologically active molecules.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling (Representative) [5]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-4,6-dimethoxypyridine (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 2-aryl-4,6-dimethoxypyridine product.

Section 5: Commercial Availability and Procurement

2-Bromo-4,6-dimethoxypyridine is available from various chemical suppliers catering to the research and development sector. When procuring this reagent, it is essential to request a Certificate of Analysis (CoA) to verify its purity and identity.

| Supplier | Product Number (Example) | Purity |

| Sunway Pharm Ltd. | CB55604 | 97% |

| Other potential suppliers may include Sigma-Aldrich, Combi-Blocks, Enamine, etc. Researchers should consult current catalogs. | - | - |

Conclusion

2-Bromo-4,6-dimethoxypyridine represents more than just another chemical reagent; it is a precisely designed tool for molecular construction. Its symmetric nature and the well-defined reactivity of its bromine substituent make it an ideal starting point for creating focused libraries of novel compounds. By leveraging powerful cross-coupling methodologies, researchers can efficiently explore new chemical space, accelerating the journey from a synthetic building block to a potential therapeutic candidate. This guide provides the foundational knowledge—from synthesis to application—required to fully exploit the potential of this versatile pyridine derivative in the demanding field of drug discovery.

References

Sources

Synthesis of 2-Bromo-4,6-dimethoxypyridine

An In-Depth Technical Guide to the : A Key Heterocyclic Building Block

Abstract

Substituted pyridines are fundamental scaffolds in modern medicinal chemistry and materials science. Among them, 2-Bromo-4,6-dimethoxypyridine stands out as a highly versatile synthetic intermediate. The strategic placement of a bromine atom at the 2-position provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the electron-donating methoxy groups at the 4- and 6-positions modulate the electronic properties of the ring, influencing both reactivity and biological activity. This guide presents a comprehensive, field-proven methodology for the synthesis of 2-Bromo-4,6-dimethoxypyridine, structured for researchers, chemists, and drug development professionals. We will elucidate a robust, multi-step pathway starting from accessible precursors, explain the chemical principles underpinning each transformation, and provide a detailed, actionable experimental protocol.

Strategic Imperative: The Value of the Pyridine Core

The pyridine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics. Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic system provides a rigid scaffold for orienting functional groups. Halogenated pyridines, in particular, are powerful building blocks, enabling the late-stage functionalization and diversification of complex molecules.[1][2] 2-Bromo-4,6-dimethoxypyridine is especially valuable due to its trifunctional nature, offering a site for C-C/C-N bond formation, a tunable electronic profile from the methoxy groups, and the inherent properties of the pyridine core.

Retrosynthetic Analysis and Pathway Selection

A successful synthesis relies on a logical and efficient pathway. Two primary retrosynthetic strategies can be conceptualized for 2-Bromo-4,6-dimethoxypyridine:

-

Strategy A: Direct Bromination. This approach involves the direct, regioselective bromination of a 4,6-dimethoxypyridine precursor. While seemingly straightforward, controlling regioselectivity on an electron-rich pyridine ring can be challenging, often leading to a mixture of mono- and di-brominated isomers that are difficult to separate.[3]

-

Strategy B: Construction from a Pyridone Intermediate. This more robust strategy involves building the pyridine core as a 2-pyridone, followed by methylation and subsequent conversion of the pyridone to the bromide. This pathway offers superior control over the final substitution pattern, as the functional groups are installed in a deliberate sequence. The conversion of a 2-pyridone to a 2-halopyridine is a classical, high-yielding transformation in heterocyclic chemistry.[4][5]

The Selected Synthetic Pathway: A Step-by-Step Elucidation

Our chosen pathway proceeds in three distinct, high-yielding stages, transforming simple starting materials into the target compound.

Workflow Overview

Caption: A three-step synthetic workflow for 2-Bromo-4,6-dimethoxypyridine.

Step 1: Synthesis of 4,6-Dihydroxy-2(1H)-pyridone

The foundation of this synthesis is the construction of the heterocyclic core. This is reliably achieved through the condensation of a malonic ester (e.g., diethyl malonate) with a nitrogen source, typically ammonia or a derivative, followed by cyclization. This class of reaction is fundamental to the synthesis of many pyridone and pyrimidine systems.[6][7] The resulting 4,6-dihydroxy-2(1H)-pyridone is a stable, crystalline solid that serves as the key precursor for the subsequent steps.

Step 2: Exhaustive O-Methylation to 4,6-Dimethoxy-2(1H)-pyridone

Causality: The hydroxyl groups of the pyridone are acidic and must be converted to methoxy ethers. This transformation prevents unwanted side reactions in the subsequent bromination step and installs the required dimethoxy pattern.

An exhaustive O-methylation is performed using a suitable methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, in the presence of a base. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl groups, forming the corresponding potassium salts. These salts then act as potent nucleophiles, attacking the methylating agent via an SN2 mechanism. An aprotic polar solvent like N,N-dimethylformamide (DMF) or acetone is ideal as it effectively solvates the potassium cation without interfering with the nucleophile.

Step 3: Halogenation with Phosphorus Oxybromide (POBr₃)

Causality: This is the critical step where the pyridone oxygen is replaced with a bromine atom. 2-pyridones exist in equilibrium with their aromatic 2-hydroxypyridine tautomer. The oxygen atom is a poor leaving group (as OH⁻). To facilitate its departure, it must first be activated.

Phosphorus oxybromide (POBr₃) is the reagent of choice for this transformation. The reaction mechanism involves the nucleophilic attack of the pyridone oxygen onto the electrophilic phosphorus atom of POBr₃. This converts the oxygen into an excellent leaving group (part of a phosphate ester-like intermediate). Subsequently, a bromide ion (generated from POBr₃) attacks the C2 position of the pyridine ring in an SNAr-type reaction, displacing the activated oxygen group and yielding the desired 2-Bromo-4,6-dimethoxypyridine. This method is analogous to the widely used conversion of pyridones to 2-chloropyridines using POCl₃.[8]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4,6-Dihydroxy-2(1H)-pyridone

-

To a solution of sodium (Na) metal (1.0 eq) in absolute ethanol (EtOH), add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Add cyanoacetamide (1.0 eq) to the solution and heat the mixture to reflux for 6-8 hours, during which a precipitate will form.

-

Cool the reaction mixture to room temperature and then chill in an ice bath.

-

Filter the solid precipitate, wash with cold ethanol, and then dissolve it in hot water.

-

Acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the pH is ~2-3.

-

Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield 4,6-dihydroxy-2(1H)-pyridone.

Step 2: Synthesis of 4,6-Dimethoxy-2(1H)-pyridone

-

Suspend 4,6-dihydroxy-2(1H)-pyridone (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in N,N-dimethylformamide (DMF).

-

Add dimethyl sulfate (DMS, 2.2 eq) dropwise to the suspension at room temperature. Caution: DMS is highly toxic and carcinogenic. Handle with extreme care.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and pour it into a beaker of ice water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4,6-dimethoxy-2(1H)-pyridone.

Step 3:

-

In a flask equipped with a reflux condenser and a nitrogen inlet, carefully add phosphorus oxybromide (POBr₃, 1.5 eq) to 4,6-dimethoxy-2(1H)-pyridone (1.0 eq). Caution: POBr₃ is corrosive and reacts violently with water.

-

Heat the reaction mixture to 100-110 °C and stir for 2-3 hours. The reaction mixture will become a dark, viscous liquid.

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the product with dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the final product, 2-Bromo-4,6-dimethoxypyridine.

Data Summary and Characterization

The successful synthesis should be confirmed by standard analytical techniques. The following table summarizes the expected outcomes for each step.

| Step | Product Name | Reagents | Typical Yield | Purity (Post-Purification) | Expected M.W. |

| 1 | 4,6-Dihydroxy-2(1H)-pyridone | Diethyl malonate, Na, EtOH, Cyanoacetamide | 75-85% | >98% | 127.10 g/mol |

| 2 | 4,6-Dimethoxy-2(1H)-pyridone | K₂CO₃, Dimethyl Sulfate, DMF | 80-90% | >99% | 155.15 g/mol |

| 3 | 2-Bromo-4,6-dimethoxypyridine | Phosphorus Oxybromide (POBr₃) | 70-80% | >99% (HPLC) | 218.04 g/mol |

Characterization Data for 2-Bromo-4,6-dimethoxypyridine:

-

¹H NMR (CDCl₃): Expect signals corresponding to the two distinct methoxy groups (~3.9-4.0 ppm, 2x s, 3H each) and two distinct aromatic protons on the pyridine ring (~6.0-6.5 ppm, 2x s, 1H each).

-

¹³C NMR (CDCl₃): Expect signals for the two methoxy carbons, the four aromatic carbons (one brominated, one ipso to nitrogen, and two protonated), with distinct chemical shifts reflecting their electronic environment.

-

Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio).

Conclusion

This guide has detailed a logical, reliable, and high-yielding synthetic route to 2-Bromo-4,6-dimethoxypyridine, a valuable and versatile building block for chemical research and drug development. By leveraging a robust pyridone-based strategy, this methodology ensures high regioselectivity and provides a clear, actionable protocol for laboratory execution. The principles and techniques described herein are foundational in modern heterocyclic chemistry and empower researchers to access this important intermediate for further molecular innovation.

References

- Pan, W., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier—Haack Reaction of 1‐Acetyl,1‐carbamoyl Cyclopropanes. ChemInform.

- ChemicalBook. (n.d.). 2-Bromo-4-methoxypyridine synthesis.

-

ResearchGate . (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

-

Dong, D., et al. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. Available at: [Link]

- Prajapati, A., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmacy and Pharmaceutical Sciences.

-

ResearchGate . (n.d.). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Available at: [Link]

-

Explore Chemical . (n.d.). Exploring 2-Chloro-4,6-Dimethoxypyrimidine: Properties and Applications. Available at: [Link]

- Google Patents. (2005). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

FAQ . (n.d.). What is the synthesis method of 2-Bromo-6-methoxypyridine and its applications?. Available at: [Link]

- Google Patents. (2013). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

Royal Society of Chemistry . (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

-

Organic Syntheses . (n.d.). 2-bromopyridine. Available at: [Link]

-

ResearchGate . (n.d.). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. Available at: [Link]

- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

-

Quick Company . (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available at: [Link]

- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

-

PubChem . (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. Available at: [Link]

-

PubMed Central . (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Available at: [Link]

-

National Institutes of Health . (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Available at: [Link]

-

Organic Chemistry Portal . (n.d.). Synthesis of 2-pyridones. Available at: [Link]

-

MDPI . (2017). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Available at: [Link]

-

University of Bristol . (n.d.). Synthesis of 2-pyridones. Available at: [Link]

- Xu, D., et al. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society.

-

PubMed . (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 4. 2-Pyridone synthesis [organic-chemistry.org]

- 5. Synthesis of 2-pyridones [bristol.ac.uk]

- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 8. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to 2-Bromo-4,6-dimethoxypyridine: Properties, Synthesis, and Reactivity

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, structure, synthesis, and reactivity of 2-Bromo-4,6-dimethoxypyridine. While direct, consolidated experimental data for this specific compound is not abundant in public literature, its characteristics and synthetic utility can be reliably inferred from established chemical principles and data from closely related structural analogs. This document provides a predictive yet authoritative overview to facilitate its application in advanced organic synthesis.

Structural and Physicochemical Profile

2-Bromo-4,6-dimethoxypyridine is a halogenated and di-alkoxylated pyridine derivative. The strategic placement of a reactive bromine atom at the C2 position, combined with the electron-donating methoxy groups at the C4 and C6 positions, makes it a highly valuable and versatile building block for constructing complex molecular architectures, particularly in the field of medicinal chemistry.

Chemical Structure

The structure consists of a pyridine ring substituted with a bromine atom at the 2-position and methoxy groups at the 4- and 6-positions.

Caption: Chemical structure of 2-Bromo-4,6-dimethoxypyridine.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Data is derived from supplier information and computational predictions.[1]

| Property | Value | Source |

| CAS Number | 276251-83-3 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [1] |

| Appearance | Predicted to be a solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene) | - |

| Storage | Sealed in a dry environment at room temperature | [1] |

Structural Elucidation: Predicted Spectral Data

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region for the two pyridine protons at the C3 and C5 positions. Due to the symmetry, these protons are in distinct chemical environments. Two singlets would also be present in the upfield region, corresponding to the two non-equivalent methoxy groups (-OCH₃) at the C4 and C6 positions.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon bearing the bromine (C2) would be shifted downfield. The carbons attached to the methoxy groups (C4 and C6) would also show characteristic downfield shifts due to the electronegativity of oxygen. The signals for the methoxy carbons would appear in the upfield region (typically 50-60 ppm).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ with approximately equal intensity, which is indicative of the presence of a single bromine atom.

Proposed Synthetic Pathways

The synthesis of 2-Bromo-4,6-dimethoxypyridine can be logically approached through electrophilic bromination of the corresponding dimethoxypyridine precursor. This method is a cornerstone of aromatic chemistry for installing halogen atoms.[10][11][12][13]

Rationale for Synthetic Strategy

The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of two strongly activating methoxy groups at the C4 and C6 positions by resonance significantly increases the electron density of the ring, making it susceptible to electrophilic attack. The methoxy groups are ortho, para-directing. In 4,6-dimethoxypyridine, the C2, C3, and C5 positions are activated. The C2 position is sterically accessible and electronically activated, making it a prime target for bromination.

Caption: Proposed workflow for the synthesis of 2-Bromo-4,6-dimethoxypyridine.

Experimental Protocol: Electrophilic Bromination

This protocol is a generalized procedure based on standard methods for the bromination of activated aromatic systems.[10][12]

-

Reaction Setup: To a solution of 4,6-dimethoxypyridine (1.0 equiv.) in a suitable inert solvent (e.g., acetonitrile or a chlorinated solvent) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise at 0 °C.

-

Causality: NBS is chosen as a mild and selective source of electrophilic bromine, which is effective for activated rings and reduces the formation of poly-brominated byproducts. Acetonitrile is a polar aprotic solvent that can facilitate the reaction. Performing the addition at 0 °C helps to control the exothermicity of the reaction.

-

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Causality: The aqueous workup removes inorganic salts and water-soluble impurities.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-Bromo-4,6-dimethoxypyridine.

Reactivity and Key Synthetic Applications

The primary utility of 2-Bromo-4,6-dimethoxypyridine in synthetic chemistry stems from the reactivity of the C2-Br bond. This bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-X (where X = N, O, S) bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester).[14][15][16][17][18] This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine 2-Bromo-4,6-dimethoxypyridine (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0–3.0 equiv.).[16]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

-

Causality: The catalytic cycle involves Pd(0) species, which are oxygen-sensitive. An inert atmosphere is crucial to prevent catalyst oxidation and deactivation.

-

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water, via syringe.

-

Reaction Execution: Heat the mixture (typically 80-110 °C) with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a premier method for constructing C-N bonds, allowing for the amination of the pyridine ring with a wide range of primary and secondary amines.[19][20][21][22][23] This is particularly valuable for synthesizing compounds that interact with biological targets through hydrogen bonding.

Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a sealable reaction vessel with 2-Bromo-4,6-dimethoxypyridine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5-2.5 equiv.).[23]

-

Causality: The choice of ligand is critical to stabilize the palladium center and facilitate the reductive elimination step. Bulky, electron-rich ligands are often preferred. A strong base is required to deprotonate the amine and participate in the catalytic cycle.

-

-

Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine (1.2-2.0 equiv.).

-

Reaction Execution: Seal the vessel and heat the mixture (typically 80-120 °C) for the required time. For volatile amines, using a sealed tube is essential to maintain the concentration of the amine in the reaction mixture.[21][22]

-

Workup and Purification: Cool the reaction, quench with water, and extract the product. Purify via standard chromatographic techniques.

Safety and Handling

As with any halogenated aromatic compound, 2-Bromo-4,6-dimethoxypyridine should be handled with appropriate care. The safety profile can be inferred from data sheets of similar pyridines.[24][25][26][27]

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or butyl rubber gloves and a lab coat. Ensure full skin coverage.

-

Respiratory Protection: Handle in a well-ventilated chemical fume hood. If aerosols or dusts are generated, use a respirator with an appropriate filter.

-

-

Handling and Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[1]

-

Keep away from strong oxidizing agents, heat, sparks, and open flames.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

2-Bromo-4,6-dimethoxypyridine stands as a synthetically valuable intermediate. Its structure is primed for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C2-position. The methoxy groups not only activate the ring for synthesis via electrophilic bromination but also modulate the electronic properties of the final products. This guide provides a foundational framework for researchers to synthesize and utilize this versatile building block in the rational design and development of novel chemical entities for pharmaceutical and materials science applications.

References

- 1. 2-Bromo-4,6-dimethoxypyridine - CAS:276251-83-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2-Bromopyridine | C5H4BrN | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. 2,6-Dimethoxypyridine | 6231-18-1 [chemicalbook.com]

- 6. 2,5-Dimethoxypyridine | C7H9NO2 | CID 13433418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethoxypyridine | C7H9NO2 | CID 817733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Dimethoxypyridine | 18677-48-0 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 24. lobachemie.com [lobachemie.com]

- 25. kishida.co.jp [kishida.co.jp]

- 26. pentachemicals.eu [pentachemicals.eu]

- 27. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 2-Bromo-4,6-dimethoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Introduction and Compound Profile

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs. Their utility stems from their bioisosteric relationship to benzene, coupled with the synthetic versatility afforded by the nitrogen atom, which modulates the ring's electronic properties and provides a key point for hydrogen bonding. 2-Bromo-4,6-dimethoxypyridine represents a synthetically attractive, albeit not commercially cataloged, building block. Its structure combines a reactive handle for cross-coupling reactions (the C2-bromine) with two electron-donating methoxy groups (at C4 and C6). This unique electronic arrangement is predicted to significantly influence its reactivity and the properties of its downstream derivatives, making it a valuable, unexplored scaffold for generating novel molecular entities.

This guide serves as a foundational resource, providing a robust theoretical and practical framework for the synthesis and utilization of this compound.

Predicted Physicochemical Properties

The fundamental properties of 2-Bromo-4,6-dimethoxypyridine have been calculated based on its chemical structure. These values are essential for experimental design, including reaction stoichiometry, purification, and characterization.

| Property | Predicted Value |

| Chemical Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Monoisotopic Mass | 216.97417 Da |

| SMILES | COC1=CC(Br)=NC(OC)=C1 |

| InChIKey | Predicted: VZJCRFMLJRDORV-UHFFFAOYSA-N |

Proposed Synthesis of 2-Bromo-4,6-dimethoxypyridine

The absence of a commercial source for 2-Bromo-4,6-dimethoxypyridine necessitates a reliable synthetic route. The most logical and efficient pathway commences from the readily available precursor, 2-Amino-4,6-dimethoxypyrimidine. The key transformation is the conversion of the C2-amino group to a bromide, a classic transformation achievable via a Sandmeyer-type reaction.[1][2] This process involves diazotization of the amine followed by displacement with a bromide salt, catalyzed by copper(I) bromide.

Synthetic Workflow Diagram

The proposed two-step synthesis is outlined below. The first step involves the synthesis of the starting material, 2-Amino-4,6-dimethoxypyrimidine, which is well-documented.[3][4] The second, crucial step is the deaminative bromination.

Caption: Proposed synthesis of 2-Bromo-4,6-dimethoxypyridine.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive methodology based on established procedures for Sandmeyer reactions on heteroaromatic amines.[5][6]

Step 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (1)

This compound can be synthesized via several established routes, often starting from malononitrile and proceeding through imidization and cyclization reactions.[3][7] For the purpose of this guide, we will assume the availability of high-purity 2-Amino-4,6-dimethoxypyrimidine as the starting material for the key transformation.

Step 2: Synthesis of 2-Bromo-4,6-dimethoxypyridine (2) via Sandmeyer Reaction

-

Reagents & Equipment:

-

2-Amino-4,6-dimethoxypyrimidine (1.0 eq)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

Diazotization: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-Amino-4,6-dimethoxypyrimidine (1.0 eq) in 48% aqueous HBr. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via a dropping funnel. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. The addition should be controlled to keep the internal temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.

-

Bromination: In a separate flask, dissolve or suspend copper(I) bromide (1.2 eq) in a minimal amount of 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr suspension. Causality: The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, initiating the radical-nucleophilic aromatic substitution that results in the loss of dinitrogen gas and the formation of the C-Br bond.[2]

-

Allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution (N₂) ceases.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract with an organic solvent like DCM or EtOAc (3x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product should be purified by silica gel column chromatography to yield pure 2-Bromo-4,6-dimethoxypyridine.

-

Spectroscopic Characterization (Predicted)

No experimental spectra for 2-Bromo-4,6-dimethoxypyridine are publicly available. The following data are predicted based on established spectroscopic principles and comparison with structurally similar analogs such as 2-bromo-4-methoxypyridine, 2-bromo-6-methoxypyridine, and 4,6-dimethoxypyrimidine.[8][9][10][11][12][13][14]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing three distinct signals: two singlets for the methoxy groups and one singlet for the two equivalent aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.0 - 6.2 | Singlet (s) | 1H | H-5 | The C5 proton is flanked by two electron-donating methoxy groups, shifting it significantly upfield. In 4,6-dimethoxypyrimidine, this proton appears at ~5.8 ppm. The C2-bromo will have a minor deshielding effect. |

| ~3.9 - 4.1 | Singlet (s) | 6H | C4-OCH₃, C6-OCH₃ | Methoxy groups on pyridine/pyrimidine rings typically appear as sharp singlets in this region.[15] Given the symmetry, a single peak integrating to 6H is expected. |

| ~7.1 - 7.3 | Singlet (s) | 1H | H-3 | The C3 proton is adjacent to the electron-withdrawing bromine atom and nitrogen, which will deshield it relative to the H-5 proton. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 172 | C4, C6 | Carbons attached to oxygen in methoxy-substituted pyridines/pyrimidines are highly deshielded and appear far downfield. |

| ~140 - 145 | C2 | The carbon atom directly attached to the bromine (C2) is expected to be deshielded. For comparison, the C2 carbon in 2-bromopyridine is at ~142.4 ppm.[10] |

| ~90 - 95 | C5 | This carbon is significantly shielded by the two adjacent methoxy groups. In 4,6-dimethoxypyrimidine, the C5 appears around 87 ppm. |

| ~108 - 112 | C3 | The C3 carbon is adjacent to the brominated carbon and is expected in this region. |

| ~54 - 56 | -OCH₃ | The carbons of the methoxy groups are consistently found in this upfield region.[15] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z Value | Interpretation |

| 217 / 219 | [M]⁺, Molecular ion peak showing the Br isotope pattern. |

| 202 / 204 | [M - CH₃]⁺, Loss of a methyl radical. |

| 138 | [M - Br]⁺, Loss of the bromine radical. |

Reactivity and Applications in Drug Development

The synthetic value of 2-Bromo-4,6-dimethoxypyridine lies in the high reactivity of the C-Br bond, which serves as a versatile linchpin for constructing more complex molecules, primarily through transition-metal-catalyzed cross-coupling reactions.

Reactivity in Cross-Coupling Reactions

The two methoxy groups at the C4 and C6 positions are electron-donating, which increases the electron density of the pyridine ring. This has two key consequences for cross-coupling reactions:

-

Activation of the C-Br Bond: The increased electron density can make the oxidative addition step (the typically rate-limiting step in palladium-catalyzed cycles) slightly slower compared to electron-deficient bromopyridines. However, the C-Br bond is sufficiently reactive for most standard cross-coupling protocols.

-

Chelation Avoidance: The C6-methoxy group may sterically hinder the pyridine nitrogen from coordinating to and potentially deactivating the palladium catalyst, which can sometimes be an issue with 2-bromopyridines.[16]

This compound is an excellent candidate for a variety of powerful bond-forming reactions central to drug discovery.

Caption: Key cross-coupling reactions of 2-Bromo-4,6-dimethoxypyridine.

-

Suzuki-Miyaura Coupling: Enables the introduction of aryl or heteroaryl groups, creating biaryl structures common in kinase inhibitors and other targeted therapies.[17][18]

-

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridines, a privileged scaffold in medicinal chemistry.

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes, useful for creating rigid linkers or as precursors for further transformations.

Potential as a Pharmacophore

The 4,6-dimethoxypyridine core is a valuable pharmacophore. The methoxy groups can act as hydrogen bond acceptors and their lipophilicity can be tuned to optimize drug-like properties. By using the C2-bromo position as a diversification point, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets.

Safety and Handling

While no specific safety data exists for 2-Bromo-4,6-dimethoxypyridine, data from analogous compounds like 2-bromo-3-(methoxymethoxy)pyridine and 5-bromo-2-methoxypyridine suggest that it should be handled with care.[19][20]

-

Hazard Classification (Predicted):

-

Skin Irritant (Category 2)

-

Serious Eye Irritant (Category 2A)

-

May cause respiratory irritation (STOT SE 3)

-

Harmful if swallowed.

-

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

2-Bromo-4,6-dimethoxypyridine stands as a promising yet underexplored building block for chemical synthesis and drug discovery. Although not commercially available, this guide provides a robust, scientifically-grounded framework for its synthesis via a Sandmeyer reaction from a common pyrimidine precursor. The predicted spectroscopic data offers a reliable basis for its characterization, while the analysis of its reactivity highlights its potential as a versatile substrate for modern cross-coupling methodologies. For researchers aiming to explore novel chemical space, the synthesis and derivatization of 2-Bromo-4,6-dimethoxypyridine offers a direct route to new classes of substituted pyridine scaffolds with significant potential in medicinal chemistry.

References

-

ProQuest. (n.d.). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). Retrieved from ProQuest. [Link]

-

Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from Quick Company. [Link]

-

Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent. (2025). Research Square. [Link]

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

Yongfang, L. (2015). Preparation method of 2-amino-4, 6-dimethoxy pyrimidine. Semantic Scholar. [Link]

- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.

-

Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. Retrieved from Eureka. [Link]

-

Ali, S., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

Gemo, M., et al. (2021). Deaminative chlorination of aminoheterocycles. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine [1H NMR]. Retrieved from SpectraBase. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine [13C NMR]. Retrieved from SpectraBase. [Link]

-

Faraday Discussions (RSC Publishing). (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from RSC Publishing. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. [Link]

-

Beilstein Journals. (n.d.). Supporting Information. Retrieved from Beilstein Journals. [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from ACD/Labs. [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from PubChem. [Link]

-

Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from the original source. [Link]

-

PubChem. (n.d.). 4,6-Dimethoxypyrimidine. Retrieved from PubChem. [Link]

-

ResearchGate. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from ResearchGate. [Link]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Preparation method of 2-amino-4, 6-dimethoxy pyrimidine (2015) | Li Yongfang | 3 Citations [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4,6-Dimethoxypyrimidine | C6H8N2O2 | CID 259821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 5270-94-0 CAS MSDS (4,6-Dimethoxypyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. acdlabs.com [acdlabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-4,6-dimethoxypyridine

Introduction: The Structural Elucidation of a Substituted Pyridine

2-Bromo-4,6-dimethoxypyridine is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in numerous pharmaceuticals, and its functionalization allows for the fine-tuning of biological activity and physicochemical properties. Accurate structural characterization is paramount in the synthesis and application of such novel compounds, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.

This guide will first present the predicted ¹H and ¹³C NMR data for 2-Bromo-4,6-dimethoxypyridine, grounded in the analysis of closely related analogs. Subsequently, a detailed, field-proven protocol for the acquisition of high-quality NMR spectra is provided, followed by an in-depth interpretation of the expected spectral features.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. For 2-Bromo-4,6-dimethoxypyridine, the electronegative bromine atom and the electron-donating methoxy groups, in conjunction with the inherent electronic effects of the pyridine ring nitrogen, create a distinct pattern of chemical shifts. The predictions below are based on data from analogous compounds such as 2-chloro-4,6-dimethoxypyrimidine and general principles of NMR spectroscopy for substituted pyridines.[1][2]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~6.4 - 6.6 | Doublet (d) | ~1.5 - 2.5 |

| H-5 | ~6.2 - 6.4 | Doublet (d) | ~1.5 - 2.5 |

| OCH₃ (C4) | ~3.9 - 4.1 | Singlet (s) | N/A |

| OCH₃ (C6) | ~3.8 - 4.0 | Singlet (s) | N/A |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 - 150 |

| C-3 | ~95 - 100 |

| C-4 | ~165 - 170 |

| C-5 | ~90 - 95 |

| C-6 | ~160 - 165 |

| OCH₃ (C4) | ~54 - 56 |

| OCH₃ (C6) | ~53 - 55 |

In-depth Interpretation of Predicted Spectra

The predicted chemical shifts are rationalized by considering the interplay of inductive and resonance effects of the substituents on the pyridine ring.

¹H NMR Spectrum:

-

Aromatic Protons (H-3 and H-5): The two methoxy groups at positions 4 and 6 are strong electron-donating groups, which increase the electron density at the ortho (C-3 and C-5) and para (not present) positions. This shielding effect shifts the signals for H-3 and H-5 significantly upfield compared to unsubstituted pyridine (δ 7.2-8.5 ppm).[3] The bromine at C-2 will have a deshielding effect, but the dominant influence on H-3 and H-5 is the strong resonance donation from the methoxy groups. The two aromatic protons, H-3 and H-5, are expected to appear as two distinct signals due to their different proximity to the bromine atom. They will likely exhibit a small meta-coupling (⁴J) to each other, appearing as narrow doublets.

-

Methoxy Protons (OCH₃): The two methoxy groups will each give rise to a singlet in the region of δ 3.8-4.1 ppm. The signal for the C4-OCH₃ might be slightly downfield compared to the C6-OCH₃ due to the influence of the adjacent bromine atom.

¹³C NMR Spectrum:

-

Ring Carbons:

-

C-2: The carbon bearing the bromine atom (ipso-carbon) is expected to be significantly deshielded due to the electronegativity of bromine, but its chemical shift is also influenced by the "heavy atom effect," which can sometimes lead to a less pronounced downfield shift than expected.

-

C-4 and C-6: These carbons, bonded to the electron-donating methoxy groups, will be the most downfield-shifted carbons in the aromatic region due to the resonance effect of the oxygen lone pairs.

-

C-3 and C-5: These carbons will be significantly shielded by the electron-donating methoxy groups, resulting in upfield chemical shifts.

-

-

Methoxy Carbons (OCH₃): The signals for the methoxy carbons are expected in the typical range of δ 53-56 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a robust methodology for obtaining high-quality ¹H and ¹³C NMR spectra of 2-Bromo-4,6-dimethoxypyridine.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other potential solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: For a standard 400 MHz spectrometer, aim for a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectra to the residual solvent signal.

II. Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is visualized by a narrow and symmetrical lineshape of a reference signal (e.g., the solvent peak).

III. ¹H NMR Acquisition Parameters

-

Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A typical spectral width of -2 to 12 ppm is sufficient for most organic molecules.

-

Acquisition Time (at): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary.

-

Number of Scans (ns): 8-16 scans are usually adequate for a sample of this concentration.

IV. ¹³C NMR Acquisition Parameters

-

Pulse Program: A standard proton-decoupled one-pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A spectral width of 0 to 220 ppm will cover the entire range of carbon chemical shifts for most organic compounds.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

V. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. For the ¹³C spectrum, peak picking will identify the chemical shift of each carbon.

Visualizing the Molecular Structure and NMR Relationships

Molecular Structure of 2-Bromo-4,6-dimethoxypyridine

Caption: Molecular structure of 2-Bromo-4,6-dimethoxypyridine.

NMR Acquisition and Processing Workflow

Caption: A streamlined workflow for NMR spectroscopy.

Conclusion and Best Practices

This technical guide provides a robust framework for the ¹H and ¹³C NMR spectroscopic analysis of 2-Bromo-4,6-dimethoxypyridine. While experimental data for this specific molecule is not widely published, the predicted spectra, based on sound chemical principles and data from analogous compounds, offer a reliable starting point for its characterization. The detailed experimental protocol outlined herein represents a self-validating system for acquiring high-quality, reproducible NMR data. By adhering to these methodologies, researchers can confidently elucidate the structure of 2-Bromo-4,6-dimethoxypyridine and other novel chemical entities, ensuring the scientific integrity of their findings. It is always recommended to perform 2D NMR experiments, such as COSY, HSQC, and HMBC, for unambiguous assignment of all proton and carbon signals, especially for novel compounds.

References

- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.).

- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.

-

PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. Retrieved January 6, 2026, from [Link]

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Beilstein Journals. (n.d.). Supplementary Information.

-

PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved January 6, 2026, from [Link]

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.

- Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.

- ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11).

-

SpectraBase. (n.d.). 2,4,6-Trimethoxypyrimidine. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved January 6, 2026, from [Link]

Sources

A-Z Guide to FT-IR and Mass Spectrometry Analysis of 2-Bromo-4,6-dimethoxypyridine

Abstract

This comprehensive technical guide provides an in-depth analysis of 2-Bromo-4,6-dimethoxypyridine, a key heterocyclic building block in contemporary drug discovery and materials science. We delve into the core analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), offering both theoretical underpinnings and practical, field-tested protocols. This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to unambiguously characterize this compound, ensuring structural integrity and purity. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of 2-Bromo-4,6-dimethoxypyridine

Substituted pyridines are a cornerstone of medicinal chemistry and organic synthesis, with their derivatives forming the structural core of numerous pharmaceuticals and functional materials.[1] 2-Bromo-4,6-dimethoxypyridine is a versatile intermediate, offering multiple reaction sites for further chemical modification. The bromine atom at the 2-position provides a handle for cross-coupling reactions, while the methoxy groups at the 4- and 6-positions influence the electronic properties and reactivity of the pyridine ring.

Accurate and robust analytical characterization is paramount to ensure the quality and reliability of any subsequent synthetic transformations or biological evaluations. This guide will focus on two powerful and complementary techniques: FT-IR spectroscopy for the elucidation of functional groups and bonding, and mass spectrometry for the determination of molecular weight and fragmentation patterns, which together provide a comprehensive structural fingerprint of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about its functional groups and overall structure. The infrared spectrum of 2-Bromo-4,6-dimethoxypyridine is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Theoretical Vibrational Mode Analysis

The key functional groups in 2-Bromo-4,6-dimethoxypyridine and their expected vibrational frequencies are:

-

C-H Stretching (Aromatic and Aliphatic): The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methoxy groups will appear in the 3000-2850 cm⁻¹ range.

-

C=C and C=N Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region.

-

C-O Stretching (Methoxy Groups): The asymmetric and symmetric C-O stretching of the methoxy groups will produce strong absorption bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, generally between 600-500 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes the acquisition of an FT-IR spectrum using the ATR technique, which is ideal for solid samples.

Materials & Equipment:

-

2-Bromo-4,6-dimethoxypyridine sample

-

FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Isopropyl alcohol and laboratory wipes for cleaning

Step-by-Step Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and water vapor.[2]

-

Sample Application: Place a small amount of the solid 2-Bromo-4,6-dimethoxypyridine sample directly onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition would involve 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

-

Cleaning: After analysis, clean the ATR crystal thoroughly with isopropyl alcohol and a soft wipe.

Data Interpretation and Expected Spectrum

The following table summarizes the expected key FT-IR absorption bands for 2-Bromo-4,6-dimethoxypyridine.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2980 - 2850 | Aliphatic C-H Stretch (Methoxy) | Medium |

| 1600 - 1550 | C=C and C=N Ring Stretching | Strong |

| 1480 - 1400 | C=C and C=N Ring Stretching | Strong |

| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |

| ~1050 | Symmetric C-O-C Stretch (Aryl Ether) | Strong |

| 850 - 750 | C-H Out-of-Plane Bending | Strong |

| 600 - 500 | C-Br Stretch | Medium to Weak |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-Bromo-4,6-dimethoxypyridine, MS provides the definitive molecular weight and crucial structural information through the analysis of its fragmentation pattern.

Theoretical Mass and Isotopic Pattern

The molecular formula for 2-Bromo-4,6-dimethoxypyridine is C₇H₈BrNO₂. Its monoisotopic mass is approximately 216.97 g/mol . A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine, which has two stable isotopes: ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, separated by 2 m/z units.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

This protocol outlines the analysis of 2-Bromo-4,6-dimethoxypyridine using a standard Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Materials & Equipment:

-

2-Bromo-4,6-dimethoxypyridine sample

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS system with an EI source

Step-by-Step Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

-

GC-MS Parameters:

-

Data Acquisition: Inject the sample and acquire the data.

-

Data Analysis: Identify the peak corresponding to 2-Bromo-4,6-dimethoxypyridine in the total ion chromatogram (TIC) and extract its mass spectrum.

Fragmentation Pathway Analysis

Under EI conditions, the molecular ion of 2-Bromo-4,6-dimethoxypyridine will undergo fragmentation, providing a unique fingerprint. The following is a proposed fragmentation pathway:

Caption: Integrated workflow for the analysis of 2-Bromo-4,6-dimethoxypyridine.

This workflow ensures that the orthogonal data from both techniques are used to build a complete and verified profile of the compound. The FT-IR confirms the presence of the expected functional groups, while the mass spectrum confirms the molecular weight and provides structural details through its fragmentation pattern.

Conclusion

The analytical characterization of 2-Bromo-4,6-dimethoxypyridine by FT-IR and mass spectrometry provides a robust and reliable method for its identification and quality assessment. The combination of vibrational spectroscopy and mass analysis offers complementary information that, when interpreted together, allows for an unambiguous confirmation of the molecule's structure. The protocols and data presented in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries, ensuring the integrity of this important synthetic intermediate.

References

- BenchChem. (2025). A Comprehensive Spectroscopic Analysis of 2-Bromo-3-methoxypyridine: A Comparative Guide. BenchChem Technical Support.

- Jaiswal, K., & Pandey, J. P. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science (IJRES), 10(9), 525-529.

- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide. BenchChem Technical Support.

- Chemistry LibreTexts. (2023).

Sources

Solubility of 2-Bromo-4,6-dimethoxypyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-4,6-dimethoxypyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4,6-dimethoxypyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes predictive insights based on its physicochemical properties and provides a robust experimental framework for its empirical determination. The guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.

Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure, including its polarity, capacity for hydrogen bonding, and molecular size. The principle of "like dissolves like" serves as a reliable guide: solutes dissolve best in solvents that have similar intermolecular forces.[1]

2-Bromo-4,6-dimethoxypyridine (M.W. 218.05 g/mol ) possesses a unique combination of functional groups that define its solubility profile:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen's lone pair of electrons makes it a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Bromo Group: The C-Br bond is polar, and the bromine atom is electron-withdrawing, influencing the electron density of the pyridine ring.

-

Methoxy Groups (x2): The C-O bonds are polar, and the oxygen atoms possess lone pairs, making them effective hydrogen bond acceptors. These groups are also electron-donating.

Collectively, these features render 2-Bromo-4,6-dimethoxypyridine a moderately polar molecule. It lacks a hydrogen bond donor (like an -OH or -NH group), which limits its solubility in highly polar protic solvents such as water. However, its ability to accept hydrogen bonds and engage in dipole-dipole interactions suggests good solubility in a range of common organic solvents.

dot graph TD subgraph Molecular Properties of 2-Bromo-4,6-dimethoxypyridine A[Pyridine Core (Polar, H-Bond Acceptor)]; B[Bromo Group (Polar, Electron Withdrawing)]; C[Methoxy Groups (Polar, H-Bond Acceptor)]; end

end Caption: Factors influencing the solubility of 2-Bromo-4,6-dimethoxypyridine.

Predicted Solubility Profile

Based on the structural analysis and information from syntheses of analogous compounds[2][3], the following table summarizes the predicted qualitative solubility of 2-Bromo-4,6-dimethoxypyridine in a range of common organic solvents. For critical applications, experimental verification is strongly recommended using the protocol outlined in Section 3.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |